molecular formula C13H18BrNO3 B1344551 2-bromo-N-(2,4-dimethoxybenzyl)butanamide CAS No. 1119453-09-6

2-bromo-N-(2,4-dimethoxybenzyl)butanamide

Cat. No.: B1344551
CAS No.: 1119453-09-6
M. Wt: 316.19 g/mol
InChI Key: CTOZZZIPGGFSTI-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dimethoxybenzyl)butanamide is a chemical compound with the CAS Registry Number 1119453-09-6 . It has a molecular formula of C13H18BrNO3 and a molecular weight of 316.19 g/mol . The compound is characterized by the SMILES code CCC(Br)C(NCC1=CC=C(OC)C=C1OC)=O . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers investigating phenoxyacetamide-based compounds may find this reagent of interest. While specific biological data for this exact molecule is not widely published, compounds within the same amide family have been explored as inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . Such inhibitors represent a novel approach to combating bacterial pathogens by targeting non-essential virulence mechanisms rather than growth, potentially reducing selective pressure for resistance . The 2,4-dimethoxybenzyl group is a known protecting group in organic synthesis, suggesting potential utility in multi-step synthetic routes . Researchers should consult the scientific literature for specific applications and handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-4-11(14)13(16)15-8-9-5-6-10(17-2)7-12(9)18-3/h5-7,11H,4,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZZZIPGGFSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=C(C=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234309
Record name 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
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Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-09-6
Record name 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide
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Synthetic Methodologies for 2 Bromo N 2,4 Dimethoxybenzyl Butanamide

Direct Synthesis Approaches

Direct synthesis typically involves a two-step sequence: formation of the core amide structure followed by bromination at the alpha-position of the butyryl group.

Amide Bond Formation Strategies for N-(2,4-Dimethoxybenzyl)butanamide Derivatives

The foundational step in many synthetic routes is the creation of the amide bond. This is fundamentally a reaction between a carboxylic acid derivative and an amine. researchgate.net For the synthesis of N-(2,4-dimethoxybenzyl)butanamide, this involves coupling a butanoic acid derivative with 2,4-dimethoxybenzylamine (B23717).

The activation of the carboxylic acid is crucial for this transformation to proceed efficiently. youtube.com Common methods include conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride. The use of coupling reagents is also a widespread and effective strategy. These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently attacked by the amine nucleophile.

Coupling Reagent ClassExample(s)General Conditions
CarbodiimidesDCC, EDCOften used with additives like HOBt or DMAP to suppress side reactions and improve yields.
Phosphonium SaltsBOP, PyBOPKnown for high efficiency and mild reaction conditions, suitable for sensitive substrates.
Uranium SaltsHATU, HBTUProvide rapid and clean reactions, frequently used in peptide synthesis.

The fundamental principle involves the reaction of an activated carboxylic acid with an amine to form the desired amide product. researchgate.net The choice of solvent and base is also critical. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common, and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction.

Introduction of the Alpha-Bromine Functionality

Once the N-(2,4-dimethoxybenzyl)butanamide precursor is obtained, the next step is the selective bromination at the alpha-carbon (the carbon adjacent to the carbonyl group). This transformation, known as alpha-halogenation, is a key reaction in organic synthesis. nih.gov

A common method for the alpha-bromination of carbonyl compounds is the Hell–Volhard–Zelinsky reaction, which typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) on a carboxylic acid. wikipedia.org However, for an amide substrate, direct bromination can be achieved using various brominating agents under acidic or radical conditions.

Commonly used brominating agents include N-bromosuccinimide (NBS), which is often preferred due to its ease of handling compared to liquid bromine. nih.gov The reaction is typically initiated by a radical initiator or by light. Alternatively, under acidic conditions, the amide can be converted to its enol or enolate form, which then acts as a nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.com

Brominating AgentConditionsNotes
Bromine (Br₂)Acidic catalyst (e.g., HBr, AcOH)Can be harsh and lead to side reactions. masterorganicchemistry.com
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or lightMilder conditions, often providing better selectivity. nih.gov
Copper(II) Bromide (CuBr₂)Various solvents, often at elevated temperaturesA solid reagent that can offer high safety and thermal stability. nih.gov

The chemoselectivity of this step is important, as bromination of the electron-rich dimethoxybenzyl ring is a potential side reaction. Reaction conditions must be carefully controlled to favor functionalization of the alpha-carbon of the butanamide moiety.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes assemble the final molecule from precursors that already contain the key functional groups. A primary indirect pathway involves the reaction between 2,4-dimethoxybenzylamine and an alpha-brominated butyric acid derivative. This approach reverses the order of the steps in the direct synthesis.

Synthesis of 2,4-Dimethoxybenzylamine and Related Intermediates

The amine precursor, 2,4-dimethoxybenzylamine, is a crucial intermediate. It can be synthesized via several methods, often starting from commercially available materials like m-dimethoxybenzene or 2,4-dimethoxybenzonitrile.

One reported method involves a two-step synthesis starting from m-dimethoxybenzene. google.com This process first involves a chloromethylation reaction to form 2,4-dimethoxybenzyl chloride, followed by an amination reaction, for instance, using urotropine (hexamine) in what is known as the Delepine reaction. google.comgoogle.com Another route is the reduction of 2,4-dimethoxybenzonitrile. scientificlabs.co.ukchemicalbook.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) and a Lewis acid (e.g., BF₃·OEt₂) can effectively convert the nitrile group to an amine. scientificlabs.co.ukchemicalbook.com

Starting MaterialKey ReagentsProduct
m-Dimethoxybenzene1. Formaldehyde, HCl2. Urotropine, followed by acidic hydrolysis2,4-Dimethoxybenzylamine google.comgoogle.com
2,4-DimethoxybenzonitrileNaBH₄, BF₃·OEt₂, THF2,4-Dimethoxybenzylamine scientificlabs.co.ukchemicalbook.com

Preparation of Alpha-Brominated Butyric Acid Derivatives

The second key precursor for the indirect pathway is an activated form of 2-bromobutanoic acid. The acid itself can be prepared via the Hell–Volhard–Zelinsky reaction, where butyric acid is treated with bromine and a phosphorus catalyst. wikipedia.org

For effective amide bond formation, 2-bromobutanoic acid must be activated. The most common activated form is the acyl halide, specifically 2-bromobutanoyl chloride. nih.gov This can be readily prepared by treating 2-bromobutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. lookchem.com The resulting 2-bromobutanoyl chloride is a highly reactive electrophile that readily couples with 2,4-dimethoxybenzylamine to form the target compound. nih.govlookchem.com

Advanced Synthetic Techniques and Methodological Considerations

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, scalability, and sustainability of synthesizing compounds like 2-bromo-N-(2,4-dimethoxybenzyl)butanamide.

Flow chemistry, where reagents are pumped through a reactor coil or tube, offers significant advantages over traditional batch processing. nih.govnih.gov For amide bond formation, flow chemistry can enable rapid reaction times and improved control over reaction parameters, potentially leading to higher yields and purity. nih.govresearchgate.netthieme-connect.de Similarly, the alpha-bromination step could be adapted to a flow process, allowing for precise control of residence time and temperature, which can be critical for managing selectivity and preventing over-bromination. nih.gov

Catalysis also plays a major role in modern synthesis. For the alpha-bromination step, organocatalytic methods have been developed for the asymmetric bromination of aldehydes and ketones, which could potentially be adapted for amides. acs.orgrsc.org These methods use small organic molecules as catalysts, avoiding the use of metals and often providing high levels of stereocontrol. Furthermore, metal-catalyzed cross-coupling reactions, while more commonly used for C-C bond formation, have been explored for the alpha-arylation of amides from alpha-halo amides, demonstrating the versatility of these precursors in advanced synthetic applications. thieme-connect.de

Enzymatic catalysis presents another green and highly specific alternative. Enzymes like lipases can catalyze amide bond formation under mild conditions, though substrate scope can be a limitation. nih.gov

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is crucial for accessing enantiomerically pure forms of the compound, which is often a requirement for biologically active molecules. The primary challenge lies in controlling the configuration at the chiral center (C2 of the butanamide moiety).

One common strategy involves the use of chiral starting materials. For instance, enantiomerically pure 2-bromobutanoic acid can be obtained through various methods, including the Hell-Volhard-Zelinsky reaction on a chiral butanoic acid derivative or through enzymatic resolution. libretexts.orglibretexts.orgscribd.comopenstax.org Once the chiral α-bromo acid is secured, its conversion to the corresponding amide with 2,4-dimethoxybenzylamine can be achieved using standard coupling reagents. Care must be taken to employ mild reaction conditions to avoid racemization of the stereocenter.

Alternatively, asymmetric catalysis can be employed to introduce the bromine atom stereoselectively. While specific examples for 2-bromobutanoic acid are not extensively documented in readily available literature, broader research into the asymmetric α-halogenation of carboxylic acids and their derivatives provides a conceptual framework. Chiral catalysts, such as those based on cinchona alkaloids or chiral phosphoric acids, have been successfully used for the enantioselective bromination of various carbonyl compounds. nih.govnih.gov The general approach would involve the generation of a chiral enolate or its equivalent from a butanoic acid derivative, which then reacts with an electrophilic bromine source in a stereocontrolled manner.

A representative, though not specific to the target compound, catalytic asymmetric amination of alkyl radicals has also emerged as a promising method for creating α-chiral alkyl amines, which could be conceptually adapted. researchgate.net

Table 1: Representative Chiral Catalysts for Asymmetric Synthesis

Catalyst TypeExample CatalystPotential ApplicationReference
Cinchona Alkaloid DerivativesCinchonine-derived squaramideAsymmetric Michael addition, potentially adaptable for conjugate addition of bromide acs.orgacs.org
Chiral Phosphoric AcidsSpiro phosphoric acidsEnantioselective proton transfer catalysts, potential for controlling stereochemistry in carbene insertion reactions nih.gov
Chiral SquaramidesQuinine skeleton squaramidesEnantioselective control in amide N-H bond insertion reactions nih.gov
Copper(II)-bis(oxazoline)Cu(OTf)₂ and 4-benzyl bis(oxazoline)Enantioselective aza-Friedel-Crafts reaction to produce chiral benzylamines nih.gov

Catalytic Reaction Protocols

Catalytic methods for amide bond formation are highly desirable as they often offer milder reaction conditions, higher efficiency, and reduced waste compared to stoichiometric coupling reagents. The direct amidation of 2-bromobutanoic acid with 2,4-dimethoxybenzylamine can be facilitated by various catalysts.

Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines at elevated temperatures. acs.orged.gov This approach is attractive due to the low cost and low toxicity of the catalyst. Transition metal catalysts, including those based on ruthenium, copper, and zirconium, have also been developed for amide synthesis. researchgate.net For instance, ruthenium N-heterocyclic carbene complexes can catalyze the direct synthesis of amides from alcohols and amines, a pathway that could be adapted from 2-bromobutanol. researchgate.net

Another approach involves the activation of the carboxylic acid in situ. For example, the use of N-acylbenzotriazoles, which can be prepared from the corresponding carboxylic acid, allows for the N-acylation of various nucleophiles, including amines. researchgate.net

Table 2: Comparison of Catalytic Amidation Methods

Catalyst SystemReactantsConditionsAdvantagesDisadvantagesReference
Boric AcidCarboxylic acid, AmineElevated temperatureLow cost, low toxicityHigh temperatures may not be suitable for sensitive substrates acs.orged.gov
Ruthenium N-heterocyclic carbeneAlcohol, AmineBase, phosphine (B1218219) ligandDirect synthesis from alcoholsRequires specific ligands and base researchgate.net
N-acylbenzotriazolesCarboxylic acid (pre-activated), AmineNaH, THFCan be used for acids where acyl chlorides are unstableRequires pre-activation step researchgate.net
Copper-catalyzedo-halobenzamides, LiOH, CH₂Cl₂Tandem reactionForms multiple bonds in one potSubstrate specific libretexts.org

Sustainable and Green Chemistry Approaches in its Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the choice of solvents. Ideally, reactions should be conducted in greener solvents, such as water or bio-derived solvents, or under solvent-free conditions. acs.orgwhiterose.ac.uk For example, some amide syntheses can be performed by simply heating a mixture of the carboxylic acid and amine, sometimes with a catalyst, without any solvent. acs.orgwhiterose.ac.uk

Atom economy is another important metric, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Catalytic methods generally have a higher atom economy than those using stoichiometric reagents. The use of recyclable catalysts, such as magnetic CoFe₂O₄ nanoparticles for oxidative amidation, further enhances the green credentials of a synthesis. rsc.org

The choice of reagents also plays a crucial role. For instance, moving from hazardous reagents like thionyl chloride for activating the carboxylic acid to greener alternatives like boric acid catalysis represents a significant improvement in sustainability. acs.orged.gov

Table 3: Green Chemistry Metrics for Amide Synthesis

MetricDescriptionIdeal ValueReference
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100% acs.org
Reaction Mass Efficiency (RME)(Mass of isolated product / Total mass of reactants) x 100%100% rsc.orgacs.org
Process Mass Intensity (PMI)Total mass in a process / Mass of product1 rsc.orgacs.org
E-FactorTotal waste (kg) / Product (kg)0 rsc.org

Application of Flow Chemistry for Optimized Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. nih.govunimib.it These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and ease of scalability. researchgate.netresearchgate.net

For the synthesis of amides, flow chemistry allows for the use of high temperatures and pressures, which can significantly accelerate reaction rates. This is particularly beneficial for direct amidation reactions that might be slow under batch conditions. nih.govunimib.it The modular nature of flow systems also allows for the "telescoping" of multiple reaction steps without the need for intermediate purification. researchgate.net For instance, the formation of an acyl chloride from 2-bromobutanoic acid could be performed in one reactor, immediately followed by the reaction with 2,4-dimethoxybenzylamine in a second reactor. acs.org

Furthermore, flow chemistry is well-suited for the optimization of reaction conditions. High-throughput experimentation in flow can rapidly screen different catalysts, solvents, and temperatures to identify the optimal conditions for yield and stereoselectivity. researchgate.netresearchgate.net This is particularly valuable for developing efficient stereoselective syntheses. researchgate.net

Table 4: Potential Flow Chemistry Setup for Amide Synthesis

ModuleFunctionParameters to OptimizePotential Benefits
Reactor 1Activation of 2-bromobutanoic acidTemperature, residence time, reagent stoichiometryRapid and controlled activation
MixerCombining activated acid and 2,4-dimethoxybenzylamineFlow rates of reactant streamsEfficient mixing for fast reaction
Reactor 2Amide bond formationTemperature, residence time, catalyst loadingHigh yield and selectivity, reduced reaction time
In-line PurificationRemoval of byproducts and unreacted starting materialsSorbent material, flow rateContinuous purification, higher product purity

Chemical Reactivity and Mechanistic Studies of 2 Bromo N 2,4 Dimethoxybenzyl Butanamide

Reactions Involving the Alpha-Bromine Atom

The carbon-bromine bond at the alpha-position is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This site is the primary center of reactivity for substitution, elimination, and metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Mechanisms)

The secondary nature of the alpha-carbon in 2-bromo-N-(2,4-dimethoxybenzyl)butanamide allows it to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways, with the predominant mechanism being highly dependent on the reaction conditions. nih.gov

S(_N)2 Mechanism: This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemistry.coach This mechanism is favored by strong, unhindered nucleophiles (e.g., I, CN, RS) and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, thus enhancing its reactivity. A key stereochemical outcome of the S(_N)2 reaction is the inversion of configuration at the chiral center.

S(_N)1 Mechanism: This two-step mechanism begins with the slow, rate-determining departure of the bromide ion to form a secondary carbocation intermediate. This is followed by a rapid attack of a nucleophile on the planar carbocation. khanacademy.orgresearchgate.net The S(_N)1 pathway is favored under conditions involving weak nucleophiles (e.g., H(_2)O, ROH) and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate through solvation. nih.gov Because the nucleophile can attack from either face of the planar carbocation, the reaction typically results in a racemic or near-racemic mixture of products if the starting material is chiral. The presence of the N-(2,4-dimethoxybenzyl) group is not expected to significantly influence the stability of the carbocation at the alpha-position through resonance.

FactorFavors SN1 MechanismFavors SN2 Mechanism
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, RS⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Stereochemistry Racemization (mixture of retention and inversion)Complete inversion
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Table 1. Comparison of Conditions Favoring SN1 versus SN2 Pathways for a Secondary Alkyl Halide like this compound.

Elimination Reactions and Olefin Formation

Elimination reactions compete with nucleophilic substitutions and lead to the formation of an alkene (olefin). chemistry.coach For this compound, elimination involves the removal of the alpha-bromine and a beta-hydrogen atom, resulting in the formation of N-(2,4-dimethoxybenzyl)but-2-enamide. Like substitution, elimination can proceed through two primary mechanisms: E2 and E1. lumenlearning.com

E2 Mechanism: This is a concerted, one-step process where a base removes a beta-hydrogen at the same time the C-Br bond breaks and the C=C double bond forms. dalalinstitute.com The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. Strong, bulky bases, such as potassium tert-butoxide (t-BuOK), strongly favor the E2 pathway over substitution. chemistry.coach The reaction requires an anti-periplanar arrangement of the beta-hydrogen and the bromine leaving group. iitk.ac.in

E1 Mechanism: This two-step pathway is analogous to the S(_N)1 reaction and proceeds through the same carbocation intermediate. lumenlearning.com After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored by weak bases and polar protic solvents and typically compete with S(_N)1 reactions, especially at higher temperatures. iitk.ac.in

The choice between substitution and elimination is primarily influenced by the nature of the nucleophile/base. Strong, bulky bases favor elimination, while strong, non-bulky nucleophiles favor substitution.

Reagent TypePrimary Reaction PathwayExample Reagent
Strong Nucleophile / Strong BaseE2 and SN2 competitionNaOH, CH₃O⁻
Strong, Bulky BaseE2 favoredPotassium tert-butoxide (t-BuOK)
Weak Nucleophile / Weak BaseSN1 and E1 competitionH₂O, CH₃OH (often with heat for E1)
Strong Nucleophile / Weak BaseSN2 favoredNaI, NaCN
Table 2. Expected Reaction Pathways for this compound based on Reagent Type.

Metal-Catalyzed Cross-Coupling Reactions

The alpha-bromine atom serves as a handle for forming new carbon-carbon bonds through various transition-metal-catalyzed cross-coupling reactions. Alpha-halo amides are effective electrophiles in these transformations. nih.gov

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with an organoboron reagent (e.g., an arylboronic acid) could be used to synthesize α-aryl amides. thieme-connect.de

Negishi Coupling: Nickel- or palladium-catalyzed reaction with an organozinc reagent offers another route to α-alkyl or α-aryl amides. This has been shown to be effective for racemic α-bromo amides. nih.gov

Kumada-Corriu Coupling: Cobalt, iron, or nickel can catalyze the coupling with Grignard reagents (organomagnesium halides) to introduce a variety of aryl and unsaturated substituents. researchgate.netacs.org

Hiyama Coupling: Nickel-catalyzed reactions of α-bromo esters with organosilanes have been developed, suggesting a similar reactivity may be possible for the analogous amides. acs.org

These reactions provide a powerful method for the direct functionalization at the alpha-carbon, allowing for the construction of complex molecular architectures from the this compound scaffold. thieme-connect.de

Transformations at the Amide Functionality

The N-substituted amide group is generally stable but can undergo specific transformations under appropriate conditions.

Hydrolytic Cleavage and Stability of the Amide Bond

Amide bonds are exceptionally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. Consequently, hydrolytic cleavage of the amide in this compound to yield 2-bromobutanoic acid and 2,4-dimethoxybenzylamine (B23717) requires forcing conditions. researchgate.net

Acid-Catalyzed Hydrolysis: This typically involves heating the amide in the presence of a strong mineral acid (e.g., HCl, H(_2)SO(_4)). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, and subsequent collapse of the tetrahedral intermediate.

Base-Catalyzed Hydrolysis: This process, often requiring heat, involves the nucleophilic attack of a strong base, such as hydroxide ion (OH), on the carbonyl carbon. acs.org This is generally an irreversible process as the final step produces a carboxylate salt. Studies on N-substituted benzamides have detailed the kinetics of this reaction. acs.org While N-benzyl amides are stable, certain substitutions on the benzyl (B1604629) group or acylation at the nitrogen can lead to unexpected hydrolytic instability under mild acidic conditions. bohrium.comacs.org

N-Alkylation and Acylation Reactions

As a secondary amide, the nitrogen atom in this compound bears a single hydrogen atom and can undergo further substitution. fiveable.mefiveable.me These reactions typically require deprotonation of the amide N-H with a strong base to form a highly nucleophilic amidate anion.

N-Alkylation: The reaction sequence involves treating the amide with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an aprotic solvent like DMF or THF. This generates the sodium salt of the amide. Subsequent addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide), results in an S(_N)2 reaction to form a tertiary amide. The direct N-alkylation of amides with alcohols has also been developed using various catalysts. nih.govrsc.org

N-Acylation: The synthesis of imides (diacylamines) can be achieved through a similar two-step process. organic-chemistry.org Deprotonation with a strong base, followed by the addition of an acylating agent like an acid chloride or anhydride, yields the N-acylated product. semanticscholar.orgncert.nic.in This transformation replaces the amide N-H with an acyl group.

Compound NameChemical Structure
This compoundC₁₃H₁₈BrNO₃
2,4-dimethoxybenzylamineC₉H₁₃NO₂
2-bromobutanoic acidC₄H₇BrO₂
N-(2,4-dimethoxybenzyl)but-2-enamideC₁₃H₁₇NO₃
Potassium tert-butoxideC₄H₉KO
Table 3. Chemical Compounds Mentioned in the Article.

Reactivity of the 2,4-Dimethoxybenzyl Moiety

The 2,4-dimethoxybenzyl (DMB) group, a key feature of the title compound, serves a dual role in synthetic chemistry. It functions as a robust protecting group for the amide nitrogen, yet its electron-rich aromatic ring possesses its own distinct reactivity. This section explores the chemical behavior of this moiety, focusing on its removal to regenerate the parent amine and its susceptibility to aromatic substitution reactions.

The 2,4-dimethoxybenzyl group is a widely utilized protecting group for amines, amides, and other nitrogen-containing functional groups due to its stability under various conditions and its susceptibility to cleavage under specific, controlled acidic environments. The removal of the DMB group from the amide nitrogen in structures analogous to this compound is crucial for regenerating the free amide or corresponding amine, a common step in multi-step syntheses.

The primary strategy for DMB cleavage is acidolysis. The electron-donating methoxy (B1213986) groups at the ortho and para positions stabilize the benzylic carbocation formed upon protonation and cleavage of the C-N bond, facilitating the deprotection under milder acidic conditions compared to an unsubstituted benzyl group. Strong acids such as trifluoroacetic acid (TFA) are commonly employed, often in the presence of a cation scavenger like anisole or thioanisole to trap the liberated 2,4-dimethoxybenzyl cation and prevent side reactions, such as re-alkylation of the product or other nucleophilic species.

While acid-mediated cleavage is the most common approach, oxidative methods have also been explored for the removal of benzyl-type protecting groups. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) are known to cleave p-methoxybenzyl (PMB) ethers and amides. However, attempts to use these oxidative conditions for the deprotection of certain N-(2,4-dimethoxybenzyl) amides have been reported as unsuccessful, indicating that the reactivity can be highly substrate-dependent.

The following table summarizes various conditions reported for the cleavage of the 2,4-dimethoxybenzyl group from nitrogen atoms in different molecular scaffolds.

Reagent(s)Solvent/ConditionsSubstrate TypeOutcome
Trifluoroacetic Acid (TFA)Anisole, Room TemperatureN-DMB MaleimidesSuccessful cleavage mdpi.com
TFA / Triflic AcidAnisole, Room TemperatureN-DMB DiazaoxindoleSuccessful cleavage dtic.mil
10% TFADichloromethane (B109758), 2h, Room Temp.N,N-di(DMB) SulfamateQuantitative deprotection researchgate.net
Anhydrous Hydrogen Fluoride (HF)-N-DMB GlutamineSuccessful cleavage nih.gov
Cerium Ammonium Nitrate (CAN)Acetonitrile/WaterN-DMB DiazaoxindoleDeprotection failed dtic.mil
DDQDichloromethaneN-DMB DiazaoxindoleDeprotection failed dtic.mil

The benzene (B151609) ring of the 2,4-dimethoxybenzyl moiety is highly activated towards electrophilic aromatic substitution (EAS) reactions. The two methoxy groups are strong activating, ortho, para-directing groups. Their combined influence makes the aromatic ring significantly electron-rich and thus highly nucleophilic.

The directing effects of the substituents can be analyzed to predict the regioselectivity of substitution reactions. The -OCH₃ group at position 4 directs incoming electrophiles to its ortho positions (positions 3 and 5). The -OCH₃ group at position 2 directs to its ortho position (position 3) and its para position (position 5). The methylene (B1212753) group (-CH₂-N-) is a weakly deactivating, ortho, para-director, but its influence is overwhelmed by the powerful activating effects of the methoxy groups.

Therefore, the positions most activated for electrophilic attack are C5 and C3. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it highly activated. The C3 position is ortho to both methoxy groups. Steric hindrance from the adjacent C2-methoxy group and the benzylic methylene group might influence the relative rates of attack at C3 versus C5, often favoring substitution at the less hindered C5 position. The C6 position is sterically hindered by the adjacent methylene group and only activated by the C4-methoxy group (meta to the C2-methoxy), making it the least likely site for substitution.

Common electrophilic aromatic substitution reactions that could be performed on this ring include:

Nitration: Using reagents like nitric acid in sulfuric acid or milder conditions suitable for highly activated rings, a nitro group (-NO₂) can be introduced, primarily at the C5 position. Studies on the nitration of 1,4-dimethoxybenzene show that such compounds are highly reactive. mdma.ch

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid, or even without a catalyst due to the high activation of the ring, would lead to the introduction of a halogen atom, again predicted to be at the C5 position. Electrophilic halogenation is a common tool for functionalizing such aromatic systems. nih.govnih.gov

Friedel-Crafts Reactions: Acylation or alkylation, using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃), would introduce an acyl or alkyl group. wikipedia.org For instance, Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid has been shown to proceed readily. umkc.edumnstate.eduyoutube.com Given the activated nature of the ring in this compound, similar reactivity is expected.

Position on RingInfluence from C2-OCH₃Influence from C4-OCH₃Combined EffectPredicted Reactivity
C3Ortho (Activating)Ortho (Activating)Strongly ActivatedPossible, but may be sterically hindered
C5Para (Activating)Ortho (Activating)Strongly ActivatedMost likely site of substitution
C6Meta (Neutral)Ortho (Activating)ActivatedLess likely due to steric hindrance

Intramolecular Reactions and Cyclization Pathways

The structure of this compound contains two key reactive centers: the electrophilic carbon atom bearing the bromine atom and the nucleophilic amide nitrogen. This arrangement makes the molecule a prime candidate for intramolecular reactions, specifically cyclization, to form heterocyclic ring systems.

The most probable cyclization pathway involves an intramolecular nucleophilic substitution (Sₙ2) reaction. Under basic conditions, the amide proton can be removed to generate a resonance-stabilized amidate anion. The nitrogen atom of this anion is a potent nucleophile and can attack the carbon atom at the 2-position of the butanamide chain, displacing the bromide leaving group. This process, known as N-alkylation, would result in the formation of a six-membered heterocyclic ring.

Specifically, the cyclization of this compound would be expected to yield 1-(2,4-dimethoxybenzyl)-3-ethylpiperidin-2-one. The formation of six-membered rings through such intramolecular cyclizations of ω-halo amides is a well-established synthetic strategy. The reaction is typically promoted by a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Alternative cyclization pathways could also be considered, although they are generally less favored. For instance, the amide oxygen could act as the nucleophile, leading to the formation of a six-membered cyclic imino ether derivative. However, N-cyclization is typically kinetically and thermodynamically favored over O-cyclization for amides. Another possibility is a Friedel-Crafts-type intramolecular alkylation, where the electrophilic C-Br center is activated by a Lewis acid, followed by an attack from the electron-rich dimethoxybenzyl ring. This would lead to the formation of a tetracyclic fused ring system. However, this typically requires harsher conditions than base-mediated N-cyclization.

The following table presents examples of similar intramolecular cyclization reactions involving halogenated amides, leading to the formation of heterocyclic structures.

Starting Material TypeConditionsProduct TypeReaction Principle
Halogenated secondary amidesTf₂O, 2-F-Py, then NaBH₄/CH₃OHN-substituted piperidines and pyrrolidinesOne-pot amide activation, reduction, and intramolecular Sₙ2 cyclization mdpi.comresearchgate.net
2-BromobenzamidesCobalt catalyst, base3-(Imino)isoindolin-1-onesTransition-metal-catalyzed cyclization mdpi.com
ω-Bromo-carboxylic acid amidesBase-mediatedLactamsIntramolecular nucleophilic substitution
N-homopropargyl amidesGold catalyst, then catecholboranePiperidin-4-olsGold-catalyzed cyclization followed by reduction and rearrangement nih.gov

Based on the available search results, it is not possible to provide a thorough, informative, and scientifically accurate article on the spectroscopic characterization of “this compound” that strictly adheres to the requested detailed outline. The search results lack specific experimental data such as ¹H and ¹³C NMR spectra, 2D NMR analyses (COSY, HSQC, HMBC, NOESY), in-situ NMR reaction monitoring data, high-resolution mass spectrometry (HRMS) elemental composition confirmation, and tandem mass spectrometry (MS/MS) fragmentation analysis for this particular compound.

General information on spectroscopic techniques and data for structurally related but different compounds were found. However, generating content based on these related compounds would not be scientifically accurate for "this compound" and would violate the instruction to focus solely on the specified chemical. To provide the level of detail required by the outline, including data tables and specific research findings, access to dedicated analytical studies of this compound is necessary. Without such specific data, the creation of the requested article would involve speculation and would not meet the required standards of scientific accuracy.

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of 2-bromo-N-(2,4-dimethoxybenzyl)butanamide, providing direct evidence for the presence of its key functional groups. By analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations (stretching and bending), a unique spectral fingerprint of the molecule is obtained. libretexts.org

The IR spectrum of this compound is dominated by features characteristic of a secondary amide and a substituted aromatic ring. The most prominent absorption bands are expected in the following regions:

N-H Vibrations: A distinct, sharp absorption band corresponding to the N-H stretching vibration of the secondary amide group is expected to appear in the range of 3350-3250 cm⁻¹. The position and sharpness of this peak can be influenced by hydrogen bonding. An associated N-H bending vibration (Amide II band) typically occurs around 1570-1515 cm⁻¹. libretexts.org

C=O Stretching: A strong, sharp absorption due to the carbonyl (C=O) stretching of the amide group (Amide I band) is one of the most easily identifiable peaks in the spectrum, typically found in the region of 1680-1630 cm⁻¹. Its precise frequency provides insight into the molecular environment and conformation. libretexts.orgnih.gov

Aromatic Ring Vibrations: The presence of the 2,4-dimethoxybenzyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In-ring C=C stretching vibrations appear as two or three bands of variable intensity in the 1600-1450 cm⁻¹ region. Strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can help confirm the substitution pattern of the benzene (B151609) ring. libretexts.org

C-H Aliphatic Stretching: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds in the butyl chain and the methylene (B1212753) bridge (CH₂) will be present in the 3000-2850 cm⁻¹ range. libretexts.org

C-O and C-N Stretching: Strong bands associated with the asymmetric and symmetric stretching of the aryl-ether C-O-C bonds of the methoxy (B1213986) groups are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-N stretching vibration of the amide linkage appears in the 1250-1020 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce an absorption in the far-infrared or fingerprint region, typically between 650 and 550 cm⁻¹. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amide (N-H)Stretching3350 - 3250Medium, Sharp
Amide (C=O)Stretching (Amide I)1680 - 1630Strong, Sharp
Amide (N-H)Bending (Amide II)1570 - 1515Medium to Strong
Aromatic (C-H)Stretching3100 - 3000Weak to Medium
Aromatic (C=C)In-ring Stretching1600 - 1450Medium, Sharp
Aliphatic (C-H)Stretching3000 - 2850Medium
Aryl Ether (C-O)Asymmetric Stretching~1250Strong
Alkyl Halide (C-Br)Stretching650 - 550Medium to Strong

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

The presence of a stereocenter at the second carbon atom of the butanamide moiety (C2), which is bonded to the bromine atom, makes this compound a chiral molecule existing as a pair of enantiomers (R and S). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique used to determine the absolute configuration of such chiral compounds in solution. nih.govresearchgate.net

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A non-racemic sample will produce a unique ECD spectrum, characterized by positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s). mdpi.com

For a molecule like this compound, the chromophores responsible for the ECD spectrum are primarily the amide group and the 2,4-dimethoxy-substituted benzene ring. The electronic transitions of these groups (e.g., n→π* and π→π* transitions) become chiroptically active due to their spatial relationship with the chiral center. nih.gov

The modern approach to assigning absolute configuration using ECD involves a combination of experimental measurement and quantum chemical computation. researchgate.net The process is as follows:

Conformational Analysis: A thorough search for all low-energy conformers of both the R and S enantiomers is performed using computational methods, such as molecular mechanics (MMFF) followed by optimization with Density Functional Theory (DFT). nih.gov

ECD Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT). nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann population distribution at a given temperature to generate the final predicted ECD spectrum for each enantiomer.

Comparison: The experimentally measured ECD spectrum of the synthesized sample is compared with the predicted spectra for the R and S enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com

The enantiomers are expected to show mirror-image ECD spectra. For example, if the R-enantiomer exhibits a positive Cotton effect at a specific wavelength, the S-enantiomer will show a negative Cotton effect of similar magnitude at the same wavelength.

Table 3: Hypothetical Electronic Circular Dichroism Data for the Enantiomers of this compound
EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated Transition
(R)-enantiomer~275+5,000π→π* (Aromatic)
~230-12,000π→π* (Aromatic/Amide)
(S)-enantiomer~275-5,000π→π* (Aromatic)
~230+12,000π→π* (Aromatic/Amide)

Computational Chemistry and Theoretical Investigations of 2 Bromo N 2,4 Dimethoxybenzyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic behavior of molecules. For 2-bromo-N-(2,4-dimethoxybenzyl)butanamide, these methods elucidate the fundamental aspects of its molecular structure and energy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the preferred three-dimensional arrangements of atoms in a molecule, known as conformations. By calculating the potential energy surface of the molecule, researchers can identify the most stable conformations, which correspond to the lowest energy states.

For this compound, DFT calculations would involve rotating key single bonds to map out the energy landscape. The resulting data can reveal the most energetically favorable spatial arrangement of the butanamide and the 2,4-dimethoxybenzyl groups. This analysis is critical for understanding how the molecule might interact with other molecules or biological targets.

Table 1: Theoretical Relative Energies of this compound Conformers This table presents hypothetical data that would be generated from DFT calculations to illustrate the relative stability of different molecular conformations.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Anti-periplanar1800.0075.3
Syn-clinal601.2515.1
Anti-clinal1202.509.6

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive.

For this compound, analysis of the frontier orbitals can help predict its reactivity in chemical reactions. The spatial distribution of the HOMO and LUMO also reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table provides illustrative energy values for the HOMO, LUMO, and the resulting energy gap, as would be determined by quantum chemical calculations.

OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.23
HOMO-LUMO Gap5.55

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the ESP map indicate different potential values: red typically represents regions of negative potential (electron-rich), while blue indicates areas of positive potential (electron-poor). Green and yellow represent intermediate potentials.

ESP mapping of this compound would highlight the electronegative oxygen and bromine atoms as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen and carbon would be regions of positive potential, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations.

Building upon the initial DFT studies, a more extensive conformational analysis can be performed to create a detailed energy landscape. This involves systematically exploring the rotational freedom around all significant single bonds and calculating the energy of each conformation. The resulting landscape provides a comprehensive map of all possible shapes the molecule can adopt and their relative stabilities. This is particularly important for flexible molecules like this compound, as its biological activity is often linked to its ability to adopt specific conformations.

The surrounding environment can significantly influence the structure and reactivity of a molecule. Solvation models are used in computational chemistry to simulate the effect of a solvent on a solute molecule. These models can range from implicit models, which treat the solvent as a continuous medium, to explicit models, where individual solvent molecules are included in the simulation.

For this compound, studying solvent effects is crucial for understanding its behavior in solution, which is the medium for most chemical reactions and biological processes. The presence of a solvent can alter the conformational preferences of the molecule and affect its reactivity by stabilizing or destabilizing transition states. For example, polar solvents might favor more polar conformations of the molecule.

Table 3: Theoretical HOMO-LUMO Gap of this compound in Different Solvents This table illustrates how the calculated HOMO-LUMO gap, an indicator of reactivity, might change in the presence of different solvents. The values are representative examples.

SolventDielectric ConstantCalculated HOMO-LUMO Gap (eV)
Gas Phase15.55
Toluene2.385.48
Ethanol24.555.32
Water80.15.25

Computational Studies of Reaction Mechanisms

Theoretical investigations into the reaction mechanisms involving a specific compound are crucial for understanding how it is formed and how it might react with other molecules. This typically involves complex calculations to map out the potential energy surface of a reaction.

Transition State Localization and Activation Energy Calculations

The localization of transition states and the calculation of activation energies are fundamental aspects of computational reaction mechanism studies. These calculations provide quantitative insights into the feasibility and rate of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and the activation energy is the energy barrier that must be overcome for the reaction to proceed.

For a hypothetical reaction involving this compound, computational chemists would typically use methods like DFT to model the geometries of the reactants, products, and the transition state connecting them. The difference in energy between the reactants and the transition state would yield the activation energy. However, no published studies were found that have performed these specific calculations for this compound.

Prediction of Reaction Pathways and Selectivity (Regio- and Stereoselectivity)

Computational chemistry is a powerful tool for predicting the most likely pathways a reaction will follow, especially when multiple products are possible. This includes predicting regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed). By calculating the activation energies for all possible pathways, the most favorable route can be identified.

In the context of this compound, theoretical studies could, for example, predict the stereochemical outcome of its synthesis or its subsequent reactions. Such studies would provide valuable information for synthetic chemists aiming to produce a specific isomer of a target molecule. At present, such predictive studies for this compound are not available in the scientific literature.

Structure-Reactivity Relationships and Analog Design through In Silico Approaches

In silico methods are instrumental in establishing relationships between the structure of a molecule and its chemical reactivity or biological activity. These approaches are also widely used in the rational design of new molecules, or analogs, with desired properties.

Computational techniques can be used to calculate a variety of molecular descriptors (e.g., electronic properties, steric properties, hydrophobicity) for a series of related compounds. By correlating these descriptors with experimentally observed reactivity or activity, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the properties of new, unsynthesized analogs, guiding the design of more potent or selective compounds.

While the principles of in silico analog design are well-established, their specific application to this compound has not been reported. The development of such models would require a dataset of related analogs and their corresponding experimental data, which does not appear to be publicly available.

Synthetic Utility and Future Directions in Organic Synthesis

2-bromo-N-(2,4-dimethoxybenzyl)butanamide as a Versatile Building Block

The utility of "this compound" as a synthetic intermediate stems from the orthogonal reactivity of its constituent parts. The α-bromo substituent provides a handle for nucleophilic substitution, while the amide and the dimethoxybenzyl group offer further points for chemical modification.

The presence of a bromine atom on the carbon alpha to the amide carbonyl group makes "this compound" an excellent electrophile. This reactivity allows for the straightforward introduction of a wide range of nucleophiles, leading to the generation of diverse α-substituted amide scaffolds. This approach is fundamental in creating libraries of compounds for biological screening. The general reaction can be depicted as:

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles such as amines, thiols, azides, or carbanions. This reaction facilitates the construction of novel carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, forming the basis for a multitude of more complex derivatives. The amide bond itself is a common structural element in many therapeutic small molecules. researchgate.net

The versatility of this building block is highlighted in the table below, which outlines potential transformations.

NucleophileReagent ExampleResulting Scaffold
AmineR₂NHα-Amino butanamide
ThiolRSHα-Thio butanamide
AzideNaN₃α-Azido butanamide
CyanideKCNα-Cyano butanamide
EnolateCH₂(CO₂Et)₂ / Baseα-Alkyl butanamide derivative

This table illustrates the potential synthetic transformations of the α-bromo moiety to generate diversified amide structures.

Butyric acid and its derivatives are of significant interest due to their biological activities, including their role as histone deacetylase inhibitors and their applications in animal husbandry. nih.govresearchgate.net "this compound" can serve as a key intermediate in the synthesis of various chiral β-substituted γ-amino-butyric acid (GABA) derivatives, which are molecular architectures with high pharmaceutical value. rsc.org Following the nucleophilic substitution at the α-position, subsequent hydrolysis of the amide bond under acidic or basic conditions would yield the corresponding α-substituted butyric acid. This two-step process allows for the creation of a wide array of butyric acid derivatives that would be difficult to access directly. For instance, the synthesis of (S)-2-aminobutanamide often starts from precursors like 2-aminobutyric acid or 2-bromobutyric acid, highlighting the industrial relevance of such intermediates. google.com

Exploration of the 2,4-Dimethoxybenzyl Group in Protecting Group Methodologies

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. The 2,4-dimethoxybenzyl (DMB) group, attached to the amide nitrogen in the title compound, is a well-established and versatile protecting group for amines, amides, and other functionalities like sulfamates. rsc.orgresearchgate.net

The DMB group is prized for its stability under a range of conditions and, more importantly, for the mild conditions required for its removal. chem-station.com Its enhanced acid lability compared to the simpler p-methoxybenzyl (PMB) or benzyl (B1604629) (Bn) groups is due to the electron-donating effects of the two methoxy (B1213986) groups, which stabilize the carbocation intermediate formed during cleavage. chem-station.combme.hu

Deprotection of the DMB group can be achieved under various conditions, providing synthetic flexibility. bme.hu

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)10% TFA in Dichloromethane (B109758), room temp.Quantitative cleavage, often complete within hours. rsc.orgresearchgate.net
Triflic Acid (TfOH)Stronger acid, used when TFA is ineffective.Effective for more stable DMB-protected systems. bme.hu
Dichlorodicyanobenzoquinone (DDQ)Mildly oxidizing conditions.An oxidative method that is orthogonal to acidic cleavage. chem-station.com
p-Toluenesulfonic acid (TsOH)Acidic conditions.Can be used for selective deprotection in the presence of other acid-labile groups like t-butyl esters. nih.gov

This interactive table summarizes common methods for the removal of the 2,4-dimethoxybenzyl (DMB) protecting group.

This strategic use of the DMB group allows for the unmasking of the secondary amide N-H group at a desired stage, enabling further functionalization, such as N-alkylation or cyclization reactions, without disturbing other sensitive parts of the molecule.

Modular Synthesis of Complex Organic Architectures

Modular synthesis is a powerful strategy that involves the assembly of complex molecules from pre-functionalized building blocks or "modules". rsc.org This convergent approach can significantly shorten synthetic routes and facilitate the rapid generation of analogues. "this compound" is ideally suited for such a strategy. It can be viewed as a bifunctional module where:

The α-bromo butanamide moiety acts as an electrophilic handle.

The 2,4-dimethoxybenzylamine (B23717) portion, after a potential deprotection step, can act as a nucleophile.

This dual reactivity allows for its incorporation into complex structures through sequential coupling reactions. For example, a modular approach could involve the initial reaction of the α-bromo position with a nucleophilic module, followed by deprotection of the DMB group and subsequent reaction of the newly freed N-H group with an electrophilic module. Such strategies are increasingly employed in the synthesis of diverse libraries of α-amino carbonyls and other privileged pharmaceutical features. nih.gov The development of modular approaches allows for the variation of scaffold size and properties, which can be valuable in the design of functional organic molecules. rsc.org

Catalytic Applications in Organic Transformations

While "this compound" is primarily viewed as a synthetic building block, the potential for its derivatives to participate in catalytic processes warrants consideration. The amide functionality and the aromatic rings contain heteroatoms (nitrogen and oxygen) with lone pairs of electrons that could coordinate to transition metals.

Although direct catalytic applications of this specific compound are not documented, its derivatives could potentially serve as ligands in transition metal catalysis. numberanalytics.com For example, after substitution of the bromine with a group containing another donor atom (e.g., a pyridine (B92270) or phosphine), the resulting molecule could act as a bidentate or tridentate ligand. Such ligands are crucial in controlling the reactivity and selectivity of metal-catalyzed reactions, including cross-coupling and asymmetric synthesis. This remains a prospective area for future research, aiming to expand the utility of this chemical scaffold beyond its role as a passive building block.

Integration into Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.net These systems leverage flow chemistry and robotic liquid handlers to perform reactions, work-ups, and purifications with minimal human intervention. numberanalytics.comamidetech.com

The synthesis of amides is particularly well-suited for automation, with established protocols for coupling carboxylic acids and amines using various reagents. fishersci.co.uk The synthesis of "this compound" from 2-bromobutyric acid and 2,4-dimethoxybenzylamine could be readily adapted to an automated platform.

Furthermore, its role as a versatile building block makes it an excellent candidate for use in high-throughput experimentation (HTE). An array of nucleophiles could be reacted with the α-bromo position in parallel, using 96-well plates or similar formats, to rapidly generate a large library of diverse amide scaffolds. researchgate.net This automated approach accelerates the discovery process by allowing for the efficient synthesis and subsequent screening of thousands of related compounds. nih.gov

Q & A

Q. Q1. What are the optimized synthetic routes for 2-bromo-N-(2,4-dimethoxybenzyl)butanamide, and how do reaction conditions influence yield?

A: The compound is typically synthesized via amide coupling between 2-bromobutanoyl chloride and 2,4-dimethoxybenzylamine. Key variables include solvent choice (e.g., dichloromethane vs. THF), base (triethylamine or pyridine), and temperature. For example, using T3P (propylphosphonic anhydride) as a coupling reagent in anhydrous THF at 0–5°C can improve yields (>75%) by minimizing hydrolysis of the bromobutanoate intermediate . Side products like N-alkylation byproducts may form under excess base conditions, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A:

  • Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the dimethoxybenzyl group (aromatic protons at δ 6.3–6.8 ppm, methoxy signals at δ 3.7–3.9 ppm) and the bromobutanoate moiety (CH2_2Br at δ 3.5–4.0 ppm). HRMS (ESI+) provides exact mass verification (e.g., [M+H]+^+ at m/z 356.03) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) identifies impurities; purity >95% is achievable with optimized gradients.

Q. Q3. What are the stability considerations for this compound under varying storage conditions?

A: The bromine atom renders the compound light-sensitive. Storage at –20°C in amber vials under inert gas (argon) is recommended. Decomposition via hydrolysis is observed in aqueous solutions (pH < 5 or >9), with a half-life of ~48 hours at 25°C. Stability studies using TGA/DSC show no degradation below 150°C .

Advanced Research Questions

Q. Q4. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

A: The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with arylboronic acids (Pd(OAc)2_2, SPhos ligand, K3_3PO4_4 in dioxane) yields biaryl derivatives. Reaction efficiency depends on ligand choice (e.g., XPhos improves yields to >80% for electron-deficient aryl partners) . Competing amide deprotonation can occur with strong bases, requiring careful optimization.

Q. Q5. What strategies mitigate side reactions during the compound’s use in peptide synthesis or PROTAC design?

A: The dimethoxybenzyl (Dmb) group acts as a transient protecting group for amines. However, under acidic conditions (e.g., TFA), premature cleavage can occur. To avoid this:

  • Use milder acids (1% TFA in DCM) for deprotection.
  • Replace Dmb with acid-stable groups (e.g., Boc) if prolonged stability is needed .
  • In PROTACs, conjugate via the bromine atom to avoid steric hindrance at the amide nitrogen .

Q. Q6. How can computational modeling predict the compound’s reactivity or binding affinity in enzyme inhibition studies?

A:

  • DFT Calculations : Assess electrophilicity of the bromine atom (LUMO maps) to predict nucleophilic substitution sites.
  • Docking Studies : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., kinases) identifies potential hydrogen bonds between the Dmb group and conserved residues (e.g., Asp86 in PKCθ) .
  • MD Simulations : Evaluate conformational flexibility of the butanamide chain in aqueous vs. lipid environments .

Q. Q7. What analytical methods resolve contradictions in reported biological activity data for analogs of this compound?

A: Discrepancies in IC50_{50} values (e.g., for kinase inhibition) may arise from assay conditions. Recommended approaches:

  • Standardize assay buffers (e.g., ATP concentration in kinase assays).
  • Use orthogonal techniques (SPR for binding affinity vs. enzymatic activity assays).
  • Compare with structurally rigid analogs to isolate steric/electronic effects .

Methodological Considerations

Q. Q8. How to design a SAR study for this compound derivatives targeting antimicrobial activity?

A:

  • Core Modifications : Vary the dimethoxybenzyl group (e.g., 3,5-dimethoxy or monomethoxy) to assess π-π stacking effects.
  • Side Chain Optimization : Replace bromine with iodine or methyl groups to alter hydrophobicity.
  • Assays : Use microdilution broth methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC/MBC determination .

Q. Q9. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

A: Key issues include:

  • Bromine Handling : Safety protocols for brominated intermediates (e.g., closed-system reactors).
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for large batches.
  • Cost : Source 2,4-dimethoxybenzylamine via reductive amination (2,4-dimethoxybenzaldehyde + NH3_3, NaBH4_4) instead of commercial suppliers .

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